4-Benzyloxy-2-nitrotoluene
Overview
Description
Synthesis Analysis
The synthesis of nitrobenzene derivatives often involves strategic functionalization of the benzene ring to incorporate nitro groups and other substituents. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) demonstrates the complexity of introducing nitro groups and methoxy substituents into a benzene ring through lithiation and subsequent reactions with nitrosopropane and oxidation agents (Fujita et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of nitrobenzene derivatives reveals the impact of substituents on the benzene ring's geometry and electronic properties. The crystal structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene showed how intramolecular interactions and substituents influence the molecule's conformation and stability (Gopal et al., 1980).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzene derivatives are diverse and can lead to a variety of functionalized aromatic compounds. For instance, intramolecular cyclization of methyl 3-aryl-2-nitropropionates to produce 4H-1,2-benzoxazines showcases the reactions' complexity and the influence of electron-withdrawing groups on the reaction rate and mechanism (Nakamura et al., 2007).
Physical Properties Analysis
The physical properties of nitrobenzene derivatives, such as crystallinity, melting points, and solubility, are crucial for their application in material science and organic synthesis. Studies on the crystal structure and physicochemical properties of compounds like N,N-dimethyl-4-nitro-2, 6-xylidine offer insights into how substituents affect these properties (Maurin & Krygowski, 1987).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are influenced by the presence and position of nitro groups and other substituents on the benzene ring. Analysis of benzene derivatives' synthesis, structure, and luminescent properties highlights how electron-withdrawing and donating groups can significantly impact these compounds' chemical behavior (Sivakumar et al., 2010).
Scientific Research Applications
Photoluminescence in Tb(3+) Complexes
A study by Sivakumar et al. (2010) found that the presence of an electron-withdrawing group at position 2 of 4-benzyloxy benzoic acid reduces photoluminescence in Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Fluoride-Catalyzed Michael Addition
In 1994, Li et al. conducted a study on fluoride-catalyzed Michael addition of nitrotoluenes to activated α, β-unsaturated esters, which leads to good to excellent yield and can be applied to the chiral synthesis of benzazepine 4 (Li, Thottathil, & Murphy, 1994).
Catalytic Side-Chain Oxidation
Wei, Cai, and Lu (2003) found that catalytic side-chain oxidation of 2-nitrotoluene to 2-nitrobenzaldehyde in liquid phase can achieve over 80% conversion and 50% selectivity, a process involving the formation of a benzyl anion (Wei, Cai, & Lu, 2003).
Electrooxidation in Molecular Electronic Devices
A study by Lapicque and Storck (1985) demonstrated that a phase transfer agent significantly accelerates the electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid, with a Faradaic yield of 67%, indicating potential for high-speed switching and high-power electronic applications (Lapicque & Storck, 1985).
Synthesis of Pharmaceutical Compounds
Harada, Fujii, and Kato (2003) discussed an efficient and practical synthesis route from 3-hydroxy-2-nitrotoluene to N,N-diethyl-7-indolyloxyacetamide, a promising route for the production of pharmaceuticals (Harada, Fujii, & Kato, 2003).
Treatment of Hypoxic Solid Tumors
Shyam et al. (1999) found that the 4,5-dimethoxy-2-nitro analogue 6 effectively kills hypoxic EMT6 mammary carcinoma cells, with minimal toxicity to aerobic cells, making it a potential therapeutic agent for hypoxic solid tumors (Shyam et al., 1999).
Environmental Monitoring and Detection
A study by Gou et al. (2019) reported the development of pyrene functionalized polysiloxanes with high selectivity and sensitivity to 4-nitrotoluene, which can be used for portable and visual detection of this environmental pollutant (Gou, Zhang, Zuo, Tian, Dong, & Lin, 2019).
Safety And Hazards
4-Benzyloxy-2-nitrotoluene is considered hazardous. It is harmful if swallowed and may cause genetic defects and cancer. It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects7.
Future Directions
The future directions of 4-Benzyloxy-2-nitrotoluene could involve further studies on its degradation pathways and its potential uses in various fields5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
1-methyl-2-nitro-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVXGHRFDVQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384263 | |
Record name | 4-Benzyloxy-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-nitrotoluene | |
CAS RN |
24239-67-6 | |
Record name | 4-Benzyloxy-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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